molecular formula C17H14ClN3O3S B3304743 N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921865-91-0

N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B3304743
CAS No.: 921865-91-0
M. Wt: 375.8 g/mol
InChI Key: LAOYDTZDFLDIJZ-UHFFFAOYSA-N
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Description

N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted positions.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding carboxylic acids and amines.

Scientific Research Applications

N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can be compared with other similar compounds such as:

Biological Activity

N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound features a thiazole ring, a furan moiety, and a chloro-substituted phenyl group. The structural complexity is indicative of its potential for various biological interactions.

1. Antitumor Activity

Research indicates that thiazole-containing compounds exhibit significant antitumor properties. The presence of the thiazole ring in this compound is crucial for its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : A study demonstrated that derivatives of thiazole showed IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines such as Jurkat and HT29 . This suggests that modifications in the structure can enhance or reduce activity.
CompoundIC50 (µg/mL)Cell Line
Thiazole Derivative 11.61 ± 1.92Jurkat
Thiazole Derivative 223.30 ± 0.35HT29

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazoles are known for their effectiveness against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Testing : In vitro studies have shown that compounds similar to this compound possess significant antibacterial activity, particularly against resistant strains . The structure-activity relationship (SAR) analysis indicates that electron-withdrawing groups like chlorine enhance antibacterial efficacy.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Bcl-2 : Molecular dynamics simulations suggest that the compound interacts with the Bcl-2 protein primarily through hydrophobic contacts, which may lead to apoptosis in cancer cells .
  • Carbonic Anhydrase Inhibition : Some derivatives have been reported to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis .

Case Study 1: Cytotoxicity Against Leukemia Cells

A derivative of the compound was tested for its cytotoxic effects on leukemia cells. The results indicated a significant reduction in cell viability at low concentrations, affirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of related thiazole compounds against various pathogens. Results showed that these compounds were effective against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Properties

IUPAC Name

N-[4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-10-12(18)4-2-5-13(10)20-15(22)8-11-9-25-17(19-11)21-16(23)14-6-3-7-24-14/h2-7,9H,8H2,1H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOYDTZDFLDIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
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N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
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N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
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N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
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N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
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N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

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